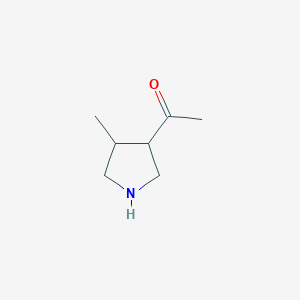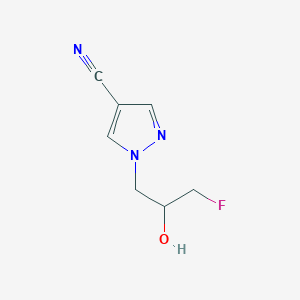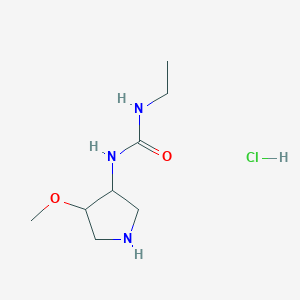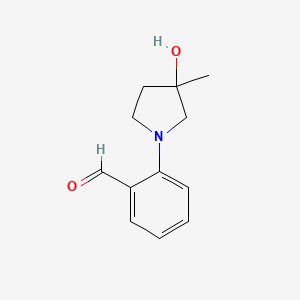
2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . This compound features a benzaldehyde moiety attached to a pyrrolidine ring, which is further substituted with a hydroxy and a methyl group. It is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with pyrrolidine derivatives under controlled conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the desired product . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and reaction times .
Major Products
The major products formed from these reactions include various substituted benzaldehydes, alcohols, and carboxylic acids, depending on the reaction pathway chosen .
Applications De Recherche Scientifique
2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzaldehyde moiety contribute to its binding affinity and reactivity with various enzymes and receptors. The compound’s effects are mediated through its ability to form stable complexes with these targets, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Benzaldehyde: A common aromatic aldehyde used as a precursor in organic synthesis.
3-Hydroxy-3-methylpyrrolidine: A derivative of pyrrolidine with similar structural features
Uniqueness
2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-12(15)6-7-13(9-12)11-5-3-2-4-10(11)8-14/h2-5,8,15H,6-7,9H2,1H3 |
Clé InChI |
WHHXRJUBMRMYSO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(C1)C2=CC=CC=C2C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


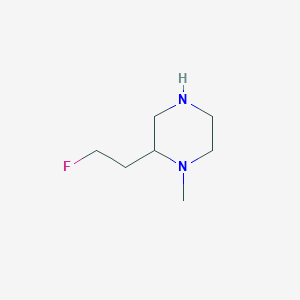
![Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13217667.png)

![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13217686.png)
![Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B13217689.png)
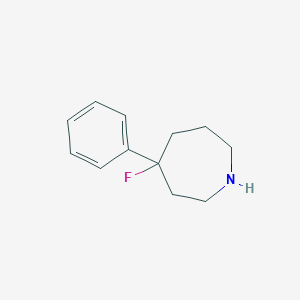
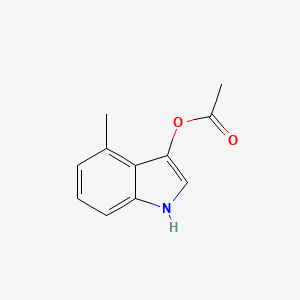
![2-[4-(Cyclopentylamino)phenyl]acetonitrile](/img/structure/B13217693.png)
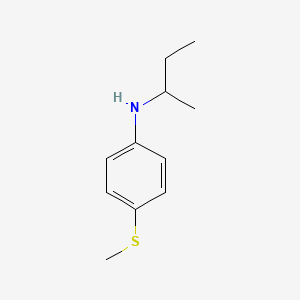

![Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)
